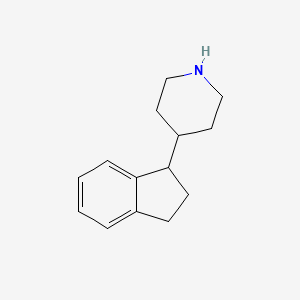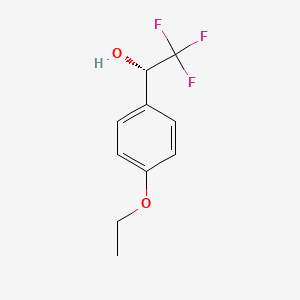
(S)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluoroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of precursor compounds. One common method involves the reduction of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone using triethylsilane in the presence of boron trifluoride etherate in a mixture of dichloromethane and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The ethoxyphenyl group and trifluoroethanol moiety can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)hydroxymethyl]phenyl]-D-glucitol: This compound shares a similar ethoxyphenyl group but differs in its overall structure and functional groups.
(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol: Another related compound with a similar core structure but different substituents.
Uniqueness
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H11F3O2 |
|---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
(1S)-1-(4-ethoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H11F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
DXDZDJCNLJXFQC-VIFPVBQESA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



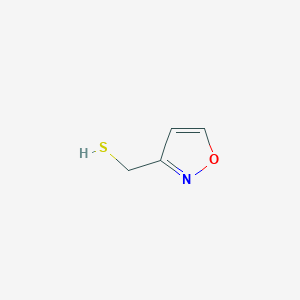

![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
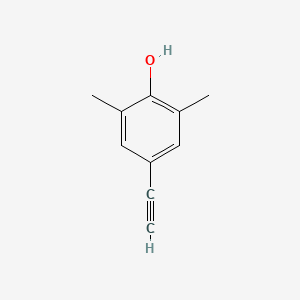
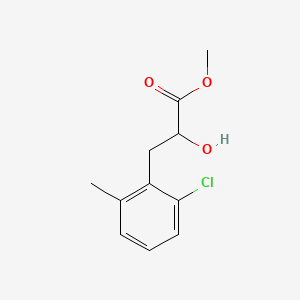
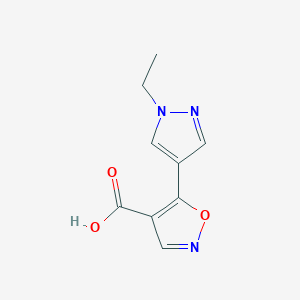
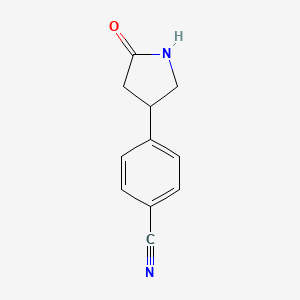
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B13609816.png)

![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

